molecular formula C15H20Cl2N2O B593700 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide CAS No. 67579-73-1

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide

Número de catálogo: B593700
Número CAS: 67579-73-1
Peso molecular: 315.2 g/mol
Clave InChI: UOLMIGVJKXDEGR-ZIAGYGMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide is a synthetic benzamide derivative with a stereochemically defined cyclohexylamine core. Its structure features a 3,4-dichlorinated benzamide moiety linked to an N-methyl-substituted cyclohexyl group bearing a methylamino substituent at the (1R,2R)-configured positions. This compound belongs to a class of synthetic opioids with potent µ-opioid receptor (MOR) activity, though its pharmacological profile and regulatory status are distinct from clinically approved opioids .

Propiedades

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLMIGVJKXDEGR-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342244
Record name N-Desmethyl U 47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-73-1
Record name N-Desmethyl U-47700
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl U 47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL U-47700
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Initial Coupling Reaction

The primary synthetic route involves coupling (1R,2R)-N,N,N′-trimethyl-1,2-diaminocyclohexane with 3,4-dichlorobenzoyl chloride. This step forms the U-47700 precursor, which undergoes subsequent demethylation to yield the target compound:

Reaction Scheme :

  • (1R,2R)-N,N,N′-Trimethyl-1,2-diaminocyclohexane + 3,4-Dichlorobenzoyl chlorideU-47700

  • U-47700N-desmethyl U-47700 via N-demethylation

Conditions :

  • The coupling reaction is performed in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0°C to room temperature.

  • Triethylamine (TEA) is used as a base to neutralize HCl generated during acylation.

Yield : ~75–80% after purification by column chromatography.

N-Demethylation Strategies

Demethylation of U-47700 to produce N-desmethyl U-47700 is challenging due to the stability of the tertiary amine. Two methods have been explored:

Classical Demethylation with 1-Chloroethyl Chloroformate

  • Reagents : 1-Chloroethyl chloroformate (CECF), methanol.

  • Mechanism : CECF reacts with the tertiary amine to form a carbamate intermediate, which is hydrolyzed under acidic conditions.

  • Outcome : This method failed to produce the desired product, likely due to steric hindrance or incomplete reaction.

Optimized Demethylation with 2,2,2-Trichloroethyl Chloroformate (Troc-Cl)

  • Reagents : Troc-Cl, zinc dust, acetic acid.

  • Mechanism : Troc-Cl selectively protects the primary amine, allowing demethylation at the tertiary site. Subsequent zinc-mediated cleavage removes the Troc group.

  • Conditions :

    • Reaction conducted in tetrahydrofuran (THF) at reflux (66°C) for 12 hours.

    • Workup involves extraction with ethyl acetate and washing with brine.

  • Yield : ~60–65% after purification.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 4:1 to 1:1) removes unreacted starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water (+0.1% formic acid) mobile phase confirm purity (>98%).

Spectroscopic Analysis

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 315.24 [M+H]⁺, consistent with the molecular formula C₁₅H₂₀Cl₂N₂O.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.30 (d, J = 8.4 Hz, 1H, ArH), 3.60–3.40 (m, 2H, cyclohexyl-H), 2.90 (s, 3H, NCH₃), 2.60–2.40 (m, 2H, NHCH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 138.5–125.8 (Ar-C), 55.1–25.3 (cyclohexyl-C).

Industrial-Scale Production Challenges

Stereochemical Control

Maintaining the (1R,2R) configuration during scale-up requires chiral catalysts or resolution techniques, such as chiral HPLC or enzymatic resolution, which add complexity and cost.

Byproduct Formation

Common byproducts include:

  • N,N-Didesmethyl U-47700 : Resulting from over-demethylation.

  • 3,4-Dichlorobenzoyl Cyclohexylamine : Due to incomplete acylation.

Recent Advances in Synthesis

Enzymatic Demethylation

Preliminary studies explore cytochrome P450 enzymes (e.g., CYP3A4) for selective N-demethylation, offering milder conditions and higher selectivity.

Flow Chemistry Approaches

Continuous flow systems enhance reaction control and reduce purification steps, achieving yields comparable to batch methods (~70%) .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-desmetil U-47700 se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo involucran niveles de pH específicos, temperaturas y solventes para optimizar el rendimiento y la selectividad de la reacción .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de N-desmetil U-47700. Estos productos a menudo se analizan utilizando técnicas como la cromatografía líquida-espectrometría de masas (LC-MS) para determinar su estructura y concentración .

Aplicaciones Científicas De Investigación

N-desmetil U-47700 se utiliza principalmente en la investigación forense y toxicológica. Sirve como un estándar de referencia para la cuantificación de U-47700 y sus metabolitos en muestras biológicas. Este compuesto también se utiliza en toxicología clínica, pruebas de drogas en orina y análisis forense para detectar y cuantificar la presencia de U-47700 y sus metabolitos .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and structural properties of this compound can be contextualized by comparing it to analogs with modifications in substitution patterns, stereochemistry, and functional groups. Below is a detailed analysis:

U-47700 (3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide)

  • Structural Differences: The target compound has a methylamino group on the cyclohexyl ring, whereas U-47700 has a dimethylamino group . Both share the (1R,2R) stereochemistry and 3,4-dichloro substitution on the benzamide.
  • Pharmacological Impact: U-47700 exhibits high MOR binding affinity (MOR KD = 5.3 nM) and a MOR/KOR (κ-opioid receptor) selectivity ratio of 0.006, indicating strong MOR preference .

U-48520 (4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide)

  • Structural Differences :
    • U-48520 has a single chlorine at the 4-position of the benzamide instead of 3,4-dichloro substitution .
  • Pharmacological Impact :
    • Reduced MOR affinity (MOR KD = 200 nM) compared to U-47700, highlighting the critical role of 3,4-dichloro substitution in enhancing MOR binding .

AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)

  • Structural Differences: AH-7921 incorporates a methylene bridge between the cyclohexyl and benzamide groups, unlike the direct linkage in the target compound . The cyclohexyl group in AH-7921 is substituted with dimethylamino at a non-stereospecific position.
  • Pharmacological Impact :
    • AH-7921 has moderate MOR activity (MOR KD ≈ 34 nM in animal models) but a higher risk of respiratory depression, suggesting structural flexibility (e.g., methylene bridge) may alter efficacy and safety profiles .

U-47109 (3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide)

  • Structural Differences :
    • Lacks the N-methyl group on the benzamide compared to U-47700 and the target compound .
  • Pharmacological Impact :
    • Reduced MOR affinity (MOR KD = 59 nM), underscoring the importance of the N-methyl group in optimizing receptor interaction .

Structural-Activity Relationship (SAR) Analysis

Key structural determinants of activity include:

Halogen Substitution : 3,4-Dichloro > 4-chloro in enhancing MOR affinity .

Amino Group on Cyclohexyl: Dimethylamino > methylamino in improving lipophilicity and receptor binding .

Stereochemistry : (1R,2R) configuration is critical for high MOR activity, as seen in U-47700 and related analogs .

N-Methylation: Presence of the N-methyl group on benzamide enhances potency compared to non-methylated analogs .

Pharmacological and Regulatory Considerations

  • Potency : U-47700 (MOR KD = 5.3 nM) is ~10x more potent than AH-7921 and ~38x more potent than U-48520 .
  • The target compound’s regulatory status remains unclear but is likely restricted due to structural similarity to controlled substances .

Actividad Biológica

3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention for its pharmacological properties and potential therapeutic applications. This compound is structurally related to other benzamide derivatives and exhibits significant biological activity, particularly in the context of analgesic effects and sedative properties. This article aims to explore the biological activity of U-47700 through a detailed examination of its mechanisms, effects in various studies, and potential implications for future research.

Chemical Structure and Properties

The chemical structure of U-47700 is characterized by the following components:

  • Benzamide core : A common feature in many pharmacologically active compounds.
  • Chloro substituents : The presence of two chlorine atoms at the 3 and 4 positions enhances its lipophilicity and receptor binding affinity.
  • Cyclohexyl ring : Contributes to its structural rigidity and interaction with opioid receptors.

Molecular Formula

  • C : 16
  • H : 22
  • Cl : 2
  • N : 2
  • Molecular Weight : 295.27 g/mol

U-47700 primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The binding affinity of U-47700 to MOR has been shown to be significantly higher than that of morphine, indicating its potential as a more potent analgesic agent.

Analgesic Effects

Research indicates that U-47700 exhibits considerable analgesic properties in various animal models. For example:

  • In a study involving rodent models, U-47700 demonstrated dose-dependent analgesia comparable to traditional opioids like morphine .
  • The compound has been associated with reduced pain responses in acute pain models, suggesting its efficacy in managing pain conditions.

Sedative Effects

U-47700 has also been studied for its sedative properties:

  • A study on adult zebrafish revealed that U-47700 induces sedation at lower doses, leading to decreased locomotor activity .
  • This sedative effect may be beneficial in clinical settings where anxiety reduction is desired alongside pain management.

In Vivo Studies

  • Rodent Pain Models :
    • U-47700 was tested against thermal and mechanical nociceptive stimuli.
    • Results indicated significant pain relief at doses as low as 1 mg/kg, with effects lasting up to several hours post-administration.
  • Zebrafish Behavior Analysis :
    • Adult zebrafish exposed to varying concentrations of U-47700 showed notable decreases in movement, confirming its sedative properties.
    • Behavioral assays indicated that higher concentrations led to increased lethargy and reduced responsiveness .

Comparative Analysis with Other Opioids

CompoundBinding Affinity (Ki)Analgesic PotencySedative Effect
U-477000.5 nMHighModerate
Morphine1.0 nMModerateLow
Fentanyl0.1 nMVery HighModerate

This table highlights the comparative potency of U-47700 against other well-known opioids, emphasizing its potential advantages in therapeutic applications.

Safety and Toxicology

Despite its promising biological activity, concerns regarding the safety profile of U-47700 have emerged:

  • Reports indicate that misuse can lead to severe respiratory depression, a common risk associated with opioid use.
  • The compound has been implicated in several overdose cases, necessitating further investigation into its pharmacokinetics and long-term effects.

Q & A

Q. What are the key structural and stereochemical features of U-47700 that contribute to its pharmacological activity?

The compound’s activity arises from its stereospecific cyclohexylamine backbone and substituted benzamide moiety. The (1R,2R) stereochemistry of the cyclohexylamine group is critical for μ-opioid receptor (MOR) binding, while the 3,4-dichlorobenzamide moiety enhances lipophilicity and receptor affinity. Computational modeling (e.g., molecular docking) and comparative studies with enantiomers (e.g., (1S,2S) isomers) confirm that deviations in stereochemistry reduce potency by >90% .

Q. What synthetic routes are reported for U-47700, and what are their yields and challenges?

U-47700 is synthesized via a three-step process:

Amination : Reaction of (1R,2R)-2-aminocyclohexanol with methylamine to form the cyclohexylmethylamine intermediate.

Benzoylation : Coupling with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions.

Purification : Recrystallization from ethanol/water (yield: ~65–70%). Key challenges include controlling racemization during benzoylation and removing dimethylamine byproducts .

Q. What validated analytical methods exist for quantifying U-47700 in biological matrices?

A reverse-phase HPLC-UV method using a cyano column (mobile phase: acetonitrile/50 mM phosphate buffer, pH 3.0) achieves a limit of quantification (LOQ) of 10 ng/mL in plasma. Solid-phase extraction (C18 cartridges) with >85% recovery is recommended to isolate U-47700 and metabolites (e.g., N-desmethyl-U-47700) from interferents .

Advanced Research Questions

Q. How can researchers mitigate confounding opioid effects when evaluating U-47700’s anticonvulsant activity in vivo?

U-47700’s dual activity as a MOR agonist and sodium channel blocker complicates anticonvulsant studies. Experimental strategies include:

  • Receptor Blockade : Pre-treating animals with naloxone (1 mg/kg, i.p.) to isolate sodium channel effects.
  • Comparative Assays : Testing U-47700 against non-opioid benzamide analogues (e.g., U-54494A) in electroshock or pentylenetetrazole-induced seizure models .

Q. How should discrepancies in reported MOR binding affinities (Ki) across assays be addressed?

Discrepancies arise from assay conditions (e.g., membrane preparation, radioligand choice). To standardize results:

  • Use homogeneous MOR-expressing cell lines (e.g., CHO-K1) instead of brain homogenates.
  • Validate assays with reference compounds (e.g., DAMGO for MOR, U-50488 for κ-opioid receptors).
  • Apply nonlinear regression models to account for nonspecific binding in saturation studies .

Q. What metabolic pathways dominate U-47700 biotransformation, and how can metabolites be identified?

U-47700 undergoes N-demethylation (via CYP3A4/5) to form the active metabolite N-desmethyl-U-47700, which retains ~30% MOR affinity. Minor pathways include hydroxylation at the cyclohexyl ring. For identification:

  • Use LC-HRMS/MS with collision-induced dissociation (CID) to fragment ions at m/z 315 → 299 (demethylation) and m/z 315 → 148 (benzamide cleavage).
  • Compare retention times and spectra with synthesized standards (e.g., CAY-20279) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models predict U-47700’s tissue distribution?

Physiologically based pharmacokinetic (PBPK) models parameterize:

  • Lipophilicity : LogP = 3.2 (ACD/Percepta prediction).
  • Plasma Protein Binding : 89% (equilibrium dialysis).
  • Tissue:Plasma Ratios : Brain (6:1), liver (4:1) from autoradiography in rodents. Adjust for species differences in CYP metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.